molecular formula C17H19ClFN5O3S B6530777 2-chloro-6-fluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 946225-43-0

2-chloro-6-fluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No.: B6530777
CAS No.: 946225-43-0
M. Wt: 427.9 g/mol
InChI Key: HQDZLXPRQSPLSH-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. The structure of this molecule incorporates several pharmaceutically relevant motifs, including a benzamide core, a piperazine ring, and a pyrimidine heterocycle . Compounds featuring the pyrimidin-2-yl-piperazine scaffold have been investigated in published patents for their potential as kinase inhibitors, suggesting this reagent may be a valuable intermediate in the design and synthesis of novel bioactive molecules for basic research . This product is provided as a high-purity solid for use in laboratory settings only. It is intended for in vitro analysis and is not for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions. For Research Use Only. Not intended for any human or veterinary use.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN5O3S/c18-13-3-1-4-14(19)15(13)16(25)20-7-12-28(26,27)24-10-8-23(9-11-24)17-21-5-2-6-22-17/h1-6H,7-12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDZLXPRQSPLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-6-fluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of developing therapeutic agents. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C18H21ClFN5OC_{18}H_{21}ClFN_5O with a molecular weight of 377.8g/mol377.8\,g/mol. Its IUPAC name is (2-chloro-6-fluorophenyl)-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone. The compound exhibits a complex structure characterized by a benzamide core, which is crucial for its biological interactions.

Antitubercular Activity

Recent studies have highlighted the potential of derivatives similar to this compound as anti-tubercular agents. For instance, compounds designed with similar piperazine and pyrimidine moieties demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . This suggests that modifications in the benzamide structure can enhance anti-tubercular potency.

The biological activity of 2-chloro-6-fluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The presence of the piperazine ring facilitates binding to various biological macromolecules, modulating their activity and leading to therapeutic effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of this compound. The introduction of halogen atoms (chlorine and fluorine) and sulfonyl groups appears to enhance lipophilicity and receptor affinity, which are critical for biological activity. Comparative studies with related compounds indicate that variations in substituents on the benzamide scaffold can significantly influence their pharmacological profiles .

CompoundIC50 (μM)Activity
6a1.35High
6e1.45High
7e2.18Moderate

Case Studies

A notable study evaluated a series of benzamide derivatives for their antifungal and anti-tubercular activities. Among these, compounds featuring similar structural motifs as 2-chloro-6-fluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide exhibited promising results against various strains of Mycobacterium tuberculosis. The most active compounds showed low cytotoxicity towards human cells, indicating a favorable safety profile for further development .

Toxicity and Safety Profile

Toxicity assessments conducted on zebrafish embryos indicated that several derivatives did not exhibit significant toxicity at concentrations effective against pathogens. This finding supports the potential use of these compounds in therapeutic applications without adverse effects on human cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Molecular Properties

The following table summarizes structural analogs and their physicochemical characteristics based on available evidence:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Evidence Source
Target Compound C19H18ClFN4O3S* ~450 (estimated) Pyrimidin-2-yl piperazinyl-sulfonyl -
2-Chloro-6-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide C19H21ClFN3O3S 425.9 Phenylpiperazinyl-sulfonyl
N-(2-(4-(4-Benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chloro-6-fluorobenzamide C25H25ClFN7O 494.0 Benzylpiperazinyl-pyrazolo-pyrimidine
4-Fluoro-N-(2-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide C21H21FN4O2S2 444.54 Methylpiperazinyl-oxoethyl-sulfanyl-benzothiazole

*Estimated molecular formula based on structural similarity to .

Functional Group Analysis

  • Target Compound vs.
  • Target Compound vs. Benzylpiperazinyl-Pyrazolo-Pyrimidine Analog ():
    The benzyl group in ’s compound increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The pyrazolo-pyrimidine core introduces additional nitrogen atoms, likely enhancing interactions with purine-binding pockets in kinases or GPCRs .

  • Target Compound vs. Benzothiazole Derivative (): The benzothiazole ring and sulfanyl group in ’s compound confer distinct electronic properties, possibly altering redox behavior or metabolic pathways. The methylpiperazine group may reduce steric hindrance compared to bulkier pyrimidin-2-yl substituents .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-chloro-6-fluoro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including:

  • Sulfonylation : Coupling the piperazine-pyrimidine moiety to the ethylsulfonyl group under basic conditions (e.g., using triethylamine in DCM) .
  • Amidation : Reacting the sulfonylated intermediate with 2-chloro-6-fluorobenzoyl chloride in the presence of a coupling agent like HATU or EDCI .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity. Reaction parameters (temperature, solvent polarity, and catalyst choice) are systematically varied to optimize yield and minimize side products .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the connectivity of the benzamide, sulfonamide, and piperazine-pyrimidine groups. For example, the sulfonamide proton resonates near δ 3.5–4.0 ppm, while aromatic protons from the pyrimidine appear as distinct doublets .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]+^+ peak matching C19_{19}H20_{20}ClFN5_5O3_3S) .

Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?

  • Methodological Answer : Initial screening should focus on target-specific assays :

  • Enzyme Inhibition : Use fluorogenic substrates to test inhibition of kinases or proteases structurally related to the pyrimidine-piperazine motif .
  • Cellular Viability Assays : Employ MTT or resazurin-based assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity. IC50_{50} values are calculated using non-linear regression analysis .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s binding affinity to a target protein?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Replace the pyrimidine ring with pyridine or triazine derivatives to evaluate electronic effects on binding .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with the active site of a target (e.g., EGFR kinase). Key residues (e.g., hinge-region methionine) may form hydrogen bonds with the pyrimidine nitrogen .
  • Free Energy Perturbation (FEP) Calculations : Quantify the impact of substituents (e.g., fluoro vs. chloro) on binding energy .

Q. What advanced analytical methods resolve discrepancies in crystallographic and computational structural data?

  • Methodological Answer :

  • X-ray Crystallography : Refine crystal structures using SHELXL ( ) to resolve ambiguities in bond lengths or angles. For example, the sulfonamide group’s geometry (S–N bond length ~1.63 Å) must match density maps .
  • DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental torsion angles (e.g., dihedral angle between benzamide and piperazine rings) to identify conformational discrepancies .

Q. How should researchers address contradictory bioactivity results across different assay platforms?

  • Methodological Answer :

  • Orthogonal Assays : Validate cell-based results with biochemical assays (e.g., SPR for binding kinetics vs. cellular IC50_{50}) .
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s dd) to quantify effect size variability. For instance, differences in membrane permeability may explain discrepancies between in vitro and cell-based data .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or morpholine) to reduce logP, improving aqueous solubility.
  • Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., piperazine N-oxidation) and block them with deuterium or fluorine substitutions .

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